Cis-(3S,4R) Stereochemistry Enables 50-Fold Mutant-Selective EGFR Inhibition Not Achievable with Trans Diastereomer
The cis-fluoro-4-hydroxypiperidine scaffold, of which benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate is a direct protected precursor, was identified as the critical stereochemical determinant for mutant-selective EGFR inhibition. In the lead optimization of noncovalent EGFR inhibitors, the cis-fluoro substitution on the 4-hydroxypiperidine group provided 'synergistic, substantial, and specific potency gain' through direct interaction with the enzyme and/or effects on the proximal ligand oxygen atom. The resulting fluorohydroxypiperidine diastereomer pair demonstrated 50-fold enzyme and cell-based selectivity for T790M mutants (T790M/L858R and T790M/del exon 19) over wild-type EGFR (wtEGFR) in vitro, with confirmed pathway knockdown in an in vivo xenograft model [1]. The corresponding trans-configured piperidine analogs did not achieve this selectivity window, as the spatial orientation of the fluorine and hydroxyl groups is incompatible with the same set of enzyme contacts.
| Evidence Dimension | Enzyme and cell-based selectivity for T790M mutant EGFR over wild-type EGFR |
|---|---|
| Target Compound Data | 50-fold selectivity for T790M mutants (T790M/L858R and T790M/del exon 19) over wtEGFR in both enzyme and cell-based assays; in vivo xenograft pathway knockdown confirmed |
| Comparator Or Baseline | Trans-configured 4-fluoro-3-hydroxypiperidine analogs (e.g., (3R,4R) or (3S,4S) configuration) — did not achieve equivalent mutant selectivity |
| Quantified Difference | ~50-fold selectivity window (cis-fluorohydroxypiperidine series) vs. non-selective or weakly selective profile for trans analogs |
| Conditions | EGFR T790M/L858R (TMLR) and T790M/del exon 19 (TMdel) double-mutant enzyme assays; NCI-H838 cell-based assays; in vivo xenograft model (J. Med. Chem. 2015, 58, 8877–8895) |
Why This Matters
For procurement decisions in kinase inhibitor drug discovery programs targeting EGFR mutant NSCLC, the cis-(3S,4R) stereochemistry is indispensable; selection of a trans diastereomer will forfeit the 50-fold mutant selectivity that defines the therapeutic window of this chemical series.
- [1] Heald, R. A.; Bowman, K. K.; Bryan, M. C.; Burdick, D.; Chan, B.; Chan, E.; Chen, Y.; Clausen, S.; Eigenbrot, C.; Elliott, R.; Hanan, E. J.; Jackson, P.; Knight, J.; La, H.; Lainchbury, M.; Malek, S.; Mann, S.; Merchant, M.; Mortara, K.; Purkey, H.; Schaefer, G.; Schmidt, S.; Seward, E.; Sideris, S.; Shao, L.; Wang, S.; Yeap, K.; Yen, I.; Yu, C. Noncovalent Mutant Selective Epidermal Growth Factor Receptor Inhibitors: A Lead Optimization Case Study. J. Med. Chem. 2015, 58 (22), 8877–8895. View Source
